3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazolo, pyrazine, piperazine, and pyridazine rings, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as palladium complexes and elevated temperatures to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and used in optical applications.
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: Utilized in the synthesis of biologically active substances.
Triazolo[4,3-a]pyrazine derivatives: Investigated for their antibacterial activities.
Uniqueness
3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-12-11-13-15(16-5-6-22(13)19-12)21-9-7-20(8-10-21)14-3-2-4-17-18-14/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPUYKCFDWNUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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